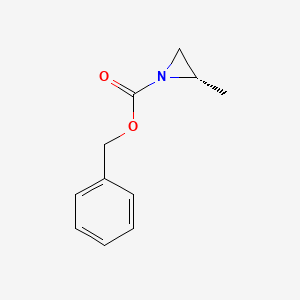

(S)-Benzyl 2-methylaziridine-1-carboxylate

Vue d'ensemble

Description

Aziridines are three-membered nitrogen-containing heterocycles . They are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions, making them versatile precursors of diverse amine products . In some cases, the aziridine functional group itself imbues important biological activity, such as anti-tumor activity .

Synthesis Analysis

Aziridines are typically synthesized using electrophilic nitrogen sources rather than widely available amine nucleophiles . A new approach involves the electrochemical transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This expands the scope of readily accessible N-alkyl aziridine products .Molecular Structure Analysis

Aziridines are characterized by a three-membered ring containing a nitrogen atom . This structure results in substantial ring strain, which is a key factor in their reactivity .Chemical Reactions Analysis

Aziridines are often used in synthetic chemistry due to their propensity for ring-opening reactions . They can also exhibit cytotoxicity related to alkylation reactions in vivo .Physical And Chemical Properties Analysis

Aziridines are characterized by their ring strain and reactivity . They are typically synthesized from alkenes and amines .Applications De Recherche Scientifique

Synthesis and Radiopharmaceutical Applications

(S)-Benzyl 2-methylaziridine-1-carboxylate has been used in the synthesis of fluorine-18 labelled amines. A study by Vasdev et al. (2009) developed a highly regioselective method for ring-opening benzyloxycarbonyl (Cbz)-protected 2-methylaziridine with [18F]-labelled fluoride. This method is significant for generating new [18F]-labelled amines for incorporation into radiopharmaceuticals (Vasdev et al., 2009).

Chemical Synthesis and Organic Chemistry

(S)-Benzyl 2-methylaziridine-1-carboxylate has also been used in various synthetic chemistry processes. For instance, de Saint-Fuscien and Dodd (2000) utilized conjugate addition of benzylamine to 2-(5H)-furanon-3-yl methanesulfonate, which afforded a mixture of methyl N-benzyl-2-hydroxymethylaziridine-2-carboxylates. This methodology has implications in the preparation of α-amino-β-hydroxy-γ-butyrolactone (de Saint-Fuscien & Dodd, 2000).

Another research by Poon and Dudley (2006) described the synthesis of 2-benzyloxy-1-methylpyridinium triflate, a stable organic salt that converts alcohols into benzyl ethers upon warming, showcasing its utility in chemical reactions (Poon & Dudley, 2006).

Additionally, Yamada et al. (2015) developed methods for the synthesis of benzyl esters from carboxylic acids using O-benzylating reagent, showcasing different products under varying conditions, which indicates the versatility of benzylated compounds in organic synthesis (Yamada et al., 2015).

Medicinal Chemistry and Drug Development

In the field of medicinal chemistry, the synthesis of novel compounds using benzylated intermediates such as (S)-Benzyl 2-methylaziridine-1-carboxylate has been explored. Cotterill et al. (1994) synthesized indolequinones from methyl 4-(benzyloxy)-5-methoxy-indole-2-carboxylate, which were studied for their cytotoxicity towards mammalian cells, indicating their potential in anticancer drug development (Cotterill et al., 1994).

Safety And Hazards

Orientations Futures

The development of new methods for the synthesis of aziridines, such as the electrochemical method mentioned above, opens up new possibilities for the synthesis of a wide range of N-alkyl aziridine products . This could have implications for the synthesis of amine-containing natural products, agrochemicals, and pharmaceuticals .

Propriétés

IUPAC Name |

benzyl (2S)-2-methylaziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9-7-12(9)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-,12?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBRSMFTXSITMJ-QHGLUPRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 2-methylaziridine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)

![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)

![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)

![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)